molecular formula C8H16N2 B14360346 Cyclohexanone, 2,6-dimethyl-, hydrazone CAS No. 90255-42-8

Cyclohexanone, 2,6-dimethyl-, hydrazone

Cat. No.: B14360346
CAS No.: 90255-42-8
M. Wt: 140.23 g/mol
InChI Key: QHVBLTMGLXHESL-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,6-dimethyl-, hydrazone (CAS RN 318269-90-8) is a substituted hydrazone derivative of 2,6-dimethylcyclohexanone. Its IUPAC name is cyclohexanone N-(2,6-dimethylphenyl)semicarbazone, and its structure features a cyclohexanone backbone with 2,6-dimethyl substituents and a semicarbazone group linked to a 2,6-dimethylphenyl moiety .

The synthesis of related cyclohexanone hydrazones typically involves condensation reactions between hydrazides or hydrazines and carbonyl groups under refluxing conditions with acid catalysts . Structural characterization methods include FT-IR, NMR, and X-ray crystallography, which confirm the planar geometry of the hydrazone moiety and restricted rotation of the cyclohexanone ring .

Properties

CAS No.

90255-42-8

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(2,6-dimethylcyclohexylidene)hydrazine

InChI

InChI=1S/C8H16N2/c1-6-4-3-5-7(2)8(6)10-9/h6-7H,3-5,9H2,1-2H3

InChI Key

QHVBLTMGLXHESL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=NN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-dimethyl-, hydrazone typically involves the reaction of 2,6-dimethylcyclohexanone with hydrazine. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-dimethyl-, hydrazone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of diketones or carboxylic acids.

    Reduction: Reduction typically yields the corresponding amine.

    Substitution: Substitution reactions can produce a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 2,6-dimethyl-, hydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,6-dimethyl-, hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic reactions. The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Substituents/Functional Groups Key Physical Properties References
Cyclohexanone, 2,6-dimethyl-, hydrazone 2,6-dimethylphenyl semicarbazone λmax in cyclohexanone: 473 nm
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone Bis(4-methylbenzylidene) groups Non-isomorphic crystal packing due to weak interactions
2,6-Bis(4-hydroxybenzylidene)-cyclohexanone Bis(4-hydroxybenzylidene) groups Anticancer activity (PC-3 prostate cancer cells)
(2S,5R)-2-Isopropyl-5-methylcyclohexanone hydrazone Chiral isopropyl/methyl substituents Stereochemistry-dependent bioactivity
Diarylidene acetone (7) Flexible single bond adjacent to carbonyl Intramolecular Michael addition pathways

Key Observations :

  • Rigidity vs. Flexibility: The restricted rotation of the cyclohexanone ring in 2,6-dimethyl hydrazone derivatives leads to distinct reaction pathways (e.g., double intermolecular Michael additions) compared to flexible analogues like diarylidene acetone, which undergo intramolecular reactions .
  • Substituent Effects: Electron-donating groups (e.g., 4-hydroxy, 4-methoxy) enhance biological activity in benzylidene derivatives, while bulky substituents (e.g., tert-butyl) in cyclohexanone derivatives improve percutaneous absorption .

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